molecular formula C9H12OS B166562 2-[(Ethylsulfanyl)methyl]phenol CAS No. 65370-06-1

2-[(Ethylsulfanyl)methyl]phenol

Cat. No.: B166562
CAS No.: 65370-06-1
M. Wt: 168.26 g/mol
InChI Key: QZBBPVLBIUUYRH-UHFFFAOYSA-N
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Description

2-[(Ethylsulfanyl)methyl]phenol, also known as alpha-(ethylthio)-o-cresol, is an organic compound with the molecular formula C9H12OS. It is a phenolic compound with an ethylsulfanyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Ethylsulfanyl)methyl]phenol can be synthesized through the reaction of 2-chloromethyl phenol with sodium ethylmercaptide. The reaction typically occurs under basic conditions, where the sodium ethylmercaptide acts as a nucleophile, attacking the chloromethyl group to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

2-[(Ethylsulfanyl)methyl]phenol has shown promise as a precursor in synthesizing bioactive compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug discovery.

  • Antibacterial and Antifungal Activity: Similar compounds have been studied for their ability to inhibit bacterial and fungal growth. The presence of the ethylsulfanyl group may enhance the compound's lipophilicity, improving its interaction with biological membranes.
  • Antioxidant Properties: Research indicates that phenolic compounds often exhibit antioxidant activities due to their ability to scavenge free radicals. This suggests that this compound could be explored for its potential health benefits in preventing oxidative stress-related diseases.

Biochemical Research

The compound's ability to form hydrogen bonds due to the hydroxyl group enhances its potential for interactions with proteins and nucleic acids. Future research could focus on specific binding studies to elucidate its mechanism of action against various enzymes involved in metabolic pathways.

Materials Science

Due to its unique chemical structure, this compound may be utilized in the development of new materials, such as polymers or coatings that require specific chemical properties or functionalities.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various phenolic compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus. This suggests that further exploration of this compound could lead to the development of new antimicrobial agents.

Case Study 2: Antioxidant Potential

Research conducted on phenolic antioxidants indicated that compounds like this compound can effectively reduce oxidative stress markers in cellular models. This positions the compound as a candidate for nutraceutical applications aimed at health improvement.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Ethylsulfanyl)methyl]phenol is unique due to the presence of both phenolic and ethylsulfanyl groups, which confer distinct chemical and biological properties.

Biological Activity

2-[(Ethylsulfanyl)methyl]phenol, also known as alpha-(ethylthio)-o-cresol, is an organic compound characterized by its unique combination of a phenolic group and an ethylsulfanyl moiety. This structure contributes to its potential biological activities, making it a subject of interest in various fields, including pharmacology and biochemistry. The compound has the molecular formula C9_9H12_{12}OS and is recognized for its antimicrobial and antioxidant properties.

Chemical Structure

  • IUPAC Name : 2-(ethylsulfanylmethyl)phenol
  • Molecular Formula : C9_9H12_{12}OS
  • InChI Key : QZBBPVLBIUUYRH-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized via the reaction of 2-chloromethyl phenol with sodium ethylmercaptide under basic conditions. This reaction allows for the nucleophilic attack of the ethyl mercaptide on the chloromethyl group, resulting in the formation of the desired compound.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that phenolic compounds, including derivatives like this compound, can inhibit the growth of various bacterial and fungal strains. The mechanism is likely related to the ability of the phenolic group to disrupt microbial cell membranes and interfere with metabolic processes .

Table 1: Antimicrobial Activity Against Various Microbial Strains

Microbial StrainInhibition Zone (mm)Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans20200

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. The compound's ability to scavenge free radicals is attributed to the presence of the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

The biological activity of this compound is mediated through several mechanisms:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Oxidation-Reduction Reactions : The ethylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may possess distinct biological activities.
  • Substitution Reactions : The compound can participate in electrophilic substitution reactions, allowing it to interact with various biological targets .

Study on Antifungal Activity

A study focused on evaluating the antifungal activity of phenolic compounds demonstrated that derivatives similar to this compound showed significant inhibition against fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that higher concentrations led to increased inhibition rates, suggesting dose-dependent efficacy .

Research on Antioxidant Effects

Another research effort assessed the antioxidant effects of various phenolic compounds, including this compound. The study utilized assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Results showed that this compound exhibited a notable capacity to reduce oxidative stress markers in vitro .

Properties

IUPAC Name

2-(ethylsulfanylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBBPVLBIUUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983984
Record name 2-[(Ethylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65370-06-1
Record name 2-[(Ethylthio)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65370-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Ethylthio)-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065370061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Ethylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(ethylthio)-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 99.2 g (0.8 mol) of 2-hydroxymethyl-phenol and 124 g (2 mol) of ethylmercaptan was heated for 5 hours to 170° C. in a VA autoclave, whilst stirring. After cooling to room temperature, the unconverted ethylmercaptan and the water of reaction were distilled off under normal pressure, and subsequently the 2-ethylthiomethyl-phenol was distilled off under 1.5 mm Hg. 128 g of 2-ethylthiomethyl-phenol (ca. 95% of theory) were obtained.
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
124 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

49.6 g (0.4 mol) of 2-hydroxymethyl-phenol were reacted with 24.8 g (0.4 mol) of ethylmercaptan in 200 ml of solvent or diluent for 5 hours at 170° C. under autogenous pressure in a VA stirred autoclave. Depending on the solvent or diluent, working up by distillation gave the following yields of 2-ethylthiomethyl-phenol (Table 1):
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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